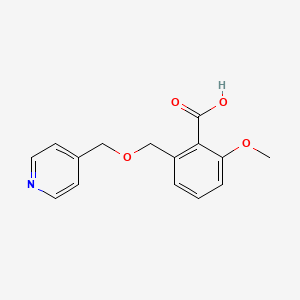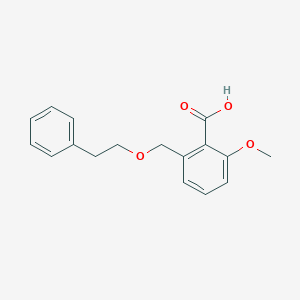
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . Another related compound is “2-Methoxy-4-pyridinamine” with a molecular formula of C6H8N2O .
Synthesis Analysis
The compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The structure of the compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” has been characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-pyridinamine” include an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid is not fully understood. However, it is known to act as an inhibitor of enzymes, such as monoamine oxidase, and as a scavenger of reactive oxygen species. It may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it has a wide range of applications in both organic synthesis and biochemistry. It is also relatively stable at room temperature and is soluble in water, which makes it easy to use in aqueous solutions. However, this compound can be toxic if ingested, and it can be corrosive to some metals. Additionally, it can react with certain compounds, such as acids and bases, which can interfere with the results of experiments.
Orientations Futures
There are a number of potential future directions for research related to 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development and other areas. Additionally, research could be done to explore its potential as an antioxidant and its effect on oxidative stress. Further research could also be done to explore the potential use of this compound in the production of polymers and other materials. Finally, research could be done to explore the potential for this compound to be used as a drug delivery system, or to explore its potential for use in other areas, such as food science or cosmetics.
Méthodes De Synthèse
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. In the Williamson ether synthesis, this compound is synthesized from the reaction of pyridine with 4-methoxymethylbenzoic acid. In the Grignard reaction, this compound is synthesized from the reaction of pyridine and 4-methoxymethylbenzoic acid with magnesium metal. In the Wittig reaction, this compound is synthesized from the reaction of pyridine and 4-methoxymethylbenzoic acid with a Wittig reagent.
Applications De Recherche Scientifique
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals and other organic compounds, and as a catalyst in various chemical reactions. It is also used in the production of polymers, such as polyurethane and polyethylene. In biochemistry, this compound is used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs and other compounds.
Propriétés
IUPAC Name |
2-methoxy-6-(pyridin-4-ylmethoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-4-2-3-12(14(13)15(17)18)10-20-9-11-5-7-16-8-6-11/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIZPAKNUOAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)
![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)
![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339208.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339223.png)
![2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339239.png)
![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339255.png)

![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)
![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)